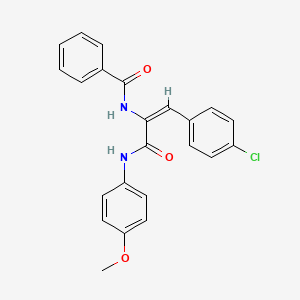![molecular formula C15H18N4O B11704062 6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol](/img/structure/B11704062.png)
6-methyl-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization and chromatography, are crucial for large-scale production.
化学反応の分析
Types of Reactions
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrazines.
科学的研究の応用
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic ring may engage in π-π interactions with protein residues, affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
2-METHYL-3,4-DIHYDRO-2H-PYRIMIDIN-4-ONE: Shares the dihydropyrimidinone core but lacks the hydrazone and aromatic substituents.
4-ISOPROPYLBENZALDEHYDE: Contains the aromatic ring with an isopropyl group but lacks the dihydropyrimidinone structure.
Uniqueness
6-METHYL-2-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with a hydrazone and aromatic substituents. This structure imparts specific chemical reactivity and potential biological activity not found in simpler analogs.
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
4-methyl-2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15-17-11(3)8-14(20)18-15/h4-10H,1-3H3,(H2,17,18,19,20)/b16-9+ |
InChIキー |
QYILVWTWKZQMEA-CXUHLZMHSA-N |
異性体SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703983.png)



![4-[(E)-{[2-(Naphthalen-2-YL)-1,3-benzoxazol-5-YL]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11704006.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)
![4-{[3-(morpholin-4-yl)propyl]amino}-3-nitro-2H-thiochromen-2-one](/img/structure/B11704011.png)
![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)

![3-Nitro-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704024.png)
![(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11704030.png)

![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)
![1-[4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11704065.png)
